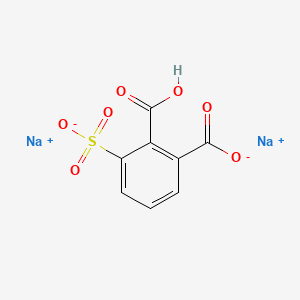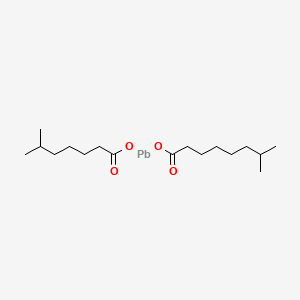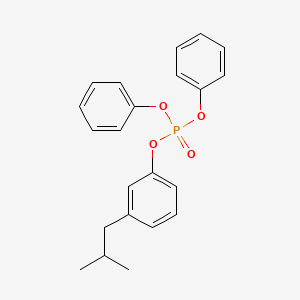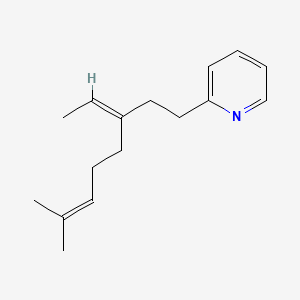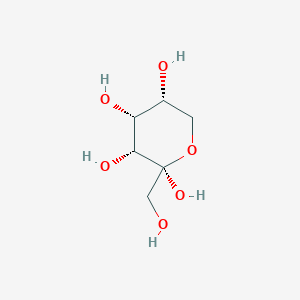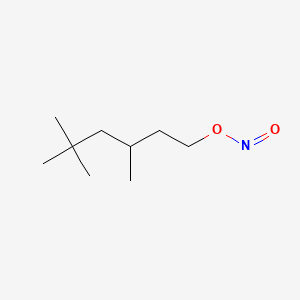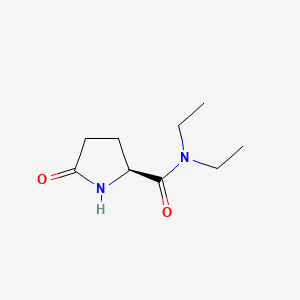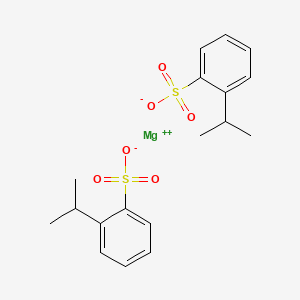
Magnesium cumenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium cumenesulphonate is an organometallic compound that combines magnesium with cumenesulphonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium cumenesulphonate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with cumenesulphonic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{MgO} + \text{C}9\text{H}{12}\text{SO}_3\text{H} \rightarrow \text{Mg(C}9\text{H}{12}\text{SO}_3)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced using high-purity magnesium oxide and cumenesulphonic acid. The reaction is carried out in large reactors with precise control over temperature and pH to optimize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium cumenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal and cumenesulphonic acid.
Substitution: It can participate in substitution reactions where the cumenesulphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired product.
Major Products
Oxidation: Magnesium sulfate and organic by-products.
Reduction: Magnesium metal and cumenesulphonic acid.
Substitution: New organometallic compounds with different functional groups.
Applications De Recherche Scientifique
Magnesium cumenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium cumenesulphonate involves its interaction with various molecular targets. In biochemical systems, it can act as a cofactor for enzymes, enhancing their activity. It can also interact with cellular membranes, altering their permeability and function. The cumenesulphonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, but lacks the organic component of cumenesulphonate.
Magnesium chloride: Widely used in industrial applications, but has different chemical properties.
Magnesium citrate: Used in medicine, particularly as a laxative, but has different biological activity.
Uniqueness
Magnesium cumenesulphonate is unique due to its combination of magnesium and cumenesulphonic acid, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industry.
Propriétés
Numéro CAS |
90959-88-9 |
|---|---|
Formule moléculaire |
C18H22MgO6S2 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
magnesium;2-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
Clé InChI |
GUWGBQBVMXDDNK-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







